Sulphanilide
Sulfanilides are a class of organic compounds characterized by the presence of a sulfinyl group (-S(O)-) bonded to an amine group. These compounds exhibit diverse biological activities and have been widely explored for their potential in pharmaceutical applications. They possess unique chemical properties, making them valuable intermediates or starting materials in synthetic chemistry. In particular, sulfanilides can be employed as precursors for the synthesis of a wide array of biologically active molecules, including antibiotics, anti-inflammatory agents, and antitumor drugs.
Structurally, sulfanilides typically feature an aromatic ring attached to a sulfinyl group via nitrogen, which is often substituted with various functional groups such as alkyls, halogens, or alkoxy. The presence of the sulfinyl moiety confers these compounds with distinctive reactivity profiles, enabling them to participate in multiple types of chemical reactions under different conditions.
In pharmaceutical research and development, sulfanilides have shown promising therapeutic potential due to their ability to interact with various biological targets, such as enzymes, receptors, or DNA. Their structural diversity allows for the optimization of drug candidates through medicinal chemistry approaches, aiming to enhance efficacy while minimizing side effects.

Struktur | Chemischer Name | CAS | MF |
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Acid Yellow 220 | 71603-79-7 | 2[C23H16N4O7SCl-3].Co+2.4[Na+] |
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Dofetilide | 115256-11-6 | C19H27N3O5S2 |
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Sulfanitran | 122-16-7 | C14H13N3O5S |
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N-4-2-(Methylamino)ethylphenylmethanesulfonamide | 115256-16-1 | C10H16N2O2S |
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N-Phenylbenzenesulfonamide | 150667-28-0 | C12H11NO2S |
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4-Hydroxy-N-phenylbenzenesulfonamide | 161356-05-4 | C12H11NO3S |
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2-Methyl(phenyl)sulfamoylbenzoic Acid | 26638-45-9 | C14H13NO4S |
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Benzenesulfonamide,N-(4,5-dichloro-2-nitrophenyl)- | 1596-36-7 | C12H8Cl2N2O4S |
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N-(4-Hydroxyphenyl)-N-methylmethanesulfonamide | 3572-85-8 | C8H11NO3S |
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4-Fluoro-N-phenylbenzenesulfonamide | 312-52-7 | C12H10FNO2S |
Verwandte Literatur
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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